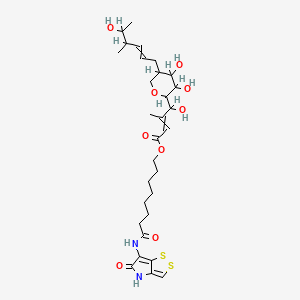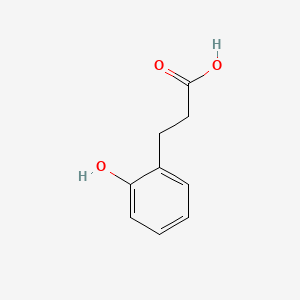
2-Hydroxybenzenepropanoic acid
Vue d'ensemble
Description
3-(2-Hydroxyphenyl)propanoic acid belongs to the family of hydroxycinnamic acids (HCAs), which are known for their significant biological properties. These compounds have been extensively studied for their in vitro antioxidant activities, exploring structure-activity relationships to generate potent antioxidant molecules. The presence of an unsaturated bond on the side chain and specific structural modifications significantly influence their activity (Razzaghi-Asl et al., 2013).
Synthesis Analysis
Phosphonic acid functional groups, structurally analogous to HCAs, showcase diverse applications due to their bioactive properties and versatility in synthesis, highlighting the importance of structural analogy and functional group modification in developing new compounds with desired properties (Sevrain et al., 2017).
Molecular Structure Analysis
The molecular structure, particularly the presence of ortho-dihydroxy phenyl groups (catechol moiety), plays a crucial role in the antioxidant activity of HCAs. Structural modifications, including esterification and amidation, significantly affect their biological activities, showcasing the importance of careful assessment of structure-activity relationships (Razzaghi-Asl et al., 2013).
Chemical Reactions and Properties
HCAs undergo various chemical reactions, including esterification and amidation, which modify their chemical properties and enhance their biological activities. The influence of physicochemical properties such as redox potential, lipid solubility, and dissociation constant on the antioxidant activity of HCAs has also been summarized, highlighting the complex interplay between chemical structure and biological function (Razzaghi-Asl et al., 2013).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystallinity, of HCAs and their derivatives are crucial for their application in various fields. Modifications in the carboxylic function through esterification and amidation processes alter these physical properties, affecting their utility in pharmaceutical formulations and industrial applications (Sevrain et al., 2017).
Chemical Properties Analysis
The chemical properties of 3-(2-Hydroxyphenyl)propanoic acid, such as reactivity towards oxidation and its ability to undergo condensation reactions, are influenced by its functional groups. These properties are vital for its antioxidant activity and its role in mitigating oxidative stress-related diseases, showcasing the potential of HCAs in the management of such conditions (Razzaghi-Asl et al., 2013).
Applications De Recherche Scientifique
Melilotic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of melilotic acid involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation . Additionally, melilotic acid exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Safety and Hazards
3-(2-Hydroxyphenyl)propanoic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes .
Relevant Papers
Several papers have been published on the topic of 3-(2-Hydroxyphenyl)propanoic acid. For example, a paper titled “Polyphenols and Small Phenolic Acids as Cellular Metabolic Regulators” discusses the role of polyphenols and select phenolic compounds as metabolic or intrinsic biochemistry regulators . Another paper discusses a new enantioselective synthesis of related compounds .
Analyse Biochimique
Biochemical Properties
3-(2-Hydroxyphenyl)propanoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of catechin stereoisomers. It serves as a growth substrate for various strains of Escherichia coli and is involved in the microbial metabolism of catechins . This compound interacts with several enzymes and proteins, including those involved in the degradation of xenobiotic compounds. For instance, it is metabolized by human, bacterial, and fungal enzymes, highlighting its role as a xenobiotic metabolite .
Cellular Effects
3-(2-Hydroxyphenyl)propanoic acid has been shown to influence various cellular processes. It exhibits cytotoxic effects on liver cells, including THLE-2 and HEP-G2 cells, in a dose-dependent manner . This compound also affects cellular lipid metabolism by reducing lipid accumulation and inhibiting foam cell formation. It promotes cholesterol efflux in macrophages by up-regulating the expression of ATP-binding cassette transporters .
Molecular Mechanism
The molecular mechanism of 3-(2-Hydroxyphenyl)propanoic acid involves its interaction with various biomolecules. It acts as a Bronsted acid, capable of donating a proton to acceptor molecules . This compound also participates in enzyme-catalyzed reactions, where it can be either a substrate or a product. Its role as a microbial metabolite of catechins suggests that it may influence the activity of enzymes involved in catechin metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Hydroxyphenyl)propanoic acid have been observed to change over time. This compound is relatively stable under standard conditions, but its degradation can occur under specific environmental factors. Long-term studies have shown that it can have sustained effects on cellular function, particularly in the context of microbial metabolism .
Dosage Effects in Animal Models
The effects of 3-(2-Hydroxyphenyl)propanoic acid vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as promoting cholesterol efflux and reducing lipid accumulation. At higher doses, it can cause cytotoxic effects and may lead to adverse outcomes . These threshold effects highlight the importance of dosage regulation in experimental settings.
Metabolic Pathways
3-(2-Hydroxyphenyl)propanoic acid is involved in several metabolic pathways. It is a significant metabolite in the microbial metabolism of catechins and is processed by various enzymes in bacteria, fungi, and humans . This compound can influence metabolic flux and alter the levels of other metabolites, particularly those involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, 3-(2-Hydroxyphenyl)propanoic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, influencing its localization and overall bioavailability.
Subcellular Localization
The subcellular localization of 3-(2-Hydroxyphenyl)propanoic acid is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Melilotic acid can be synthesized through various methods. One common synthetic route involves the biotransformation of coumarin using microbial reduction. In this process, coumarin is converted into melilotic acid by microbial action, often using specific strains of yeast or fungi . Another method involves the chemical reduction of o-coumaric acid to melilotic acid using reducing agents such as sodium borohydride .
Industrial Production Methods
Industrial production of melilotic acid typically involves the microbial reduction method due to its efficiency and cost-effectiveness. The process involves the cultivation of specific microbial strains in a controlled environment, followed by the extraction and purification of melilotic acid from the fermentation broth .
Analyse Des Réactions Chimiques
Types of Reactions
Melilotic acid undergoes various chemical reactions, including:
Oxidation: Melilotic acid can be oxidized to form dihydrocoumarin in the presence of oxidizing agents.
Reduction: The reduction of melilotic acid can yield different products depending on the reducing agent used.
Substitution: Melilotic acid can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used for substitution reactions, including halogenating agents and nucleophiles.
Major Products Formed
Oxidation: Dihydrocoumarin.
Reduction: Depending on the reducing agent, products can include different hydroxy derivatives.
Substitution: Substituted phenylpropanoic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarin: A precursor to melilotic acid, known for its aromatic properties and use in the fragrance industry.
o-Coumaric Acid: Another precursor that can be reduced to form melilotic acid.
Dihydrocoumarin: A product of melilotic acid oxidation, used in the flavor industry.
Uniqueness
Melilotic acid is unique due to its dual role as both a precursor and a product in various chemical reactions. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a versatile compound in synthetic chemistry. Additionally, its natural occurrence and potential therapeutic properties further enhance its significance in scientific research .
Propriétés
IUPAC Name |
3-(2-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBDUOMQLFKVQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2075421 | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
495-78-3 | |
| Record name | Melilotic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melilotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2075421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN1RK42MAD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 83 °C | |
| Record name | 3-(2-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033752 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What structural features of 3-(2-Hydroxyphenyl)propanoic acid make it a versatile ligand in coordination chemistry?
A: 3-(2-Hydroxyphenyl)propanoic acid possesses two key functional groups that contribute to its coordination ability: a carboxylate group (-COOH) and a hydroxyl group (-OH) on the phenyl ring. [] These groups can act as electron donors, readily forming coordination bonds with metal ions. This versatility allows the creation of diverse metal-organic frameworks with potential applications in catalysis, luminescence, and material science. [, , , ]
Q2: How does 3-(2-Hydroxyphenyl)propanoic acid contribute to the luminescent properties of lanthanide complexes?
A: Studies have shown that incorporating 3-(2-Hydroxyphenyl)propanoic acid as a ligand in lanthanide complexes can lead to interesting luminescent properties. [, ] While the exact mechanism is still under investigation, it is believed that the ligand's aromatic ring system and its ability to efficiently transfer energy to the lanthanide ion contribute to the observed luminescence. These findings suggest potential applications in areas like fluorescent probes and sensors.
Q3: What are the potential pharmacological applications of 3-(2-Hydroxyphenyl)propanoic acid derivatives?
A: Research indicates that derivatives of 3-(2-Hydroxyphenyl)propanoic acid, such as those containing a phthalimido group, exhibit promising biological activities. [] Specifically, organotin(IV) complexes incorporating these derivatives have shown potential as hypoglycemic agents in studies using alloxan-induced diabetic rabbits. [] Further research is necessary to fully elucidate their mechanism of action and therapeutic potential.
Q4: How has 3-(2-Hydroxyphenyl)propanoic acid been investigated in the context of HIV research?
A: Interestingly, marine organisms like Theonella species produce a diverse array of bioactive compounds. One study isolated a new sulfated cyclic depsipeptide, named mutremdamide A, which features a rare 2-amino-3-(2-hydroxyphenyl)propanoic acid unit. [] While mutremdamide A itself did not display significant activity against HIV-1, other related compounds isolated in the same study, the koshikamides, showed promising inhibitory effects on HIV-1 entry. [] This highlights the potential of exploring natural products containing 3-(2-Hydroxyphenyl)propanoic acid and similar structural motifs for antiviral drug discovery.
Q5: What are the implications of the structural diversity of complexes formed by 3-(2-Hydroxyphenyl)propanoic acid?
A: The flexible nature of 3-(2-Hydroxyphenyl)propanoic acid enables it to adopt different conformations and coordinate with metal ions in various ways. [] This results in a diverse range of supramolecular architectures, from dimers to 2D sheets and networks. [, ] This structural diversity opens up possibilities for designing materials with tailored properties for specific applications, such as gas storage, separation, and sensing.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-5-[(4-Amino-4-carboxy-1-oxobutyl)amino]-2-nitrobenzoic acid](/img/structure/B1220183.png)



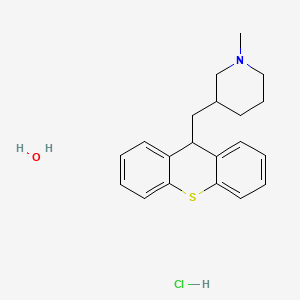
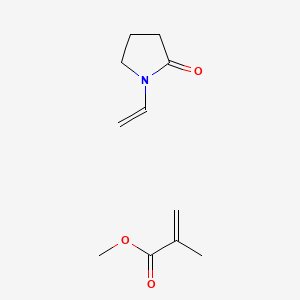
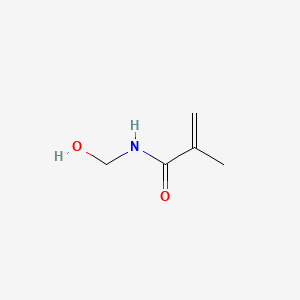
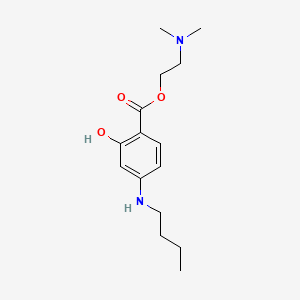
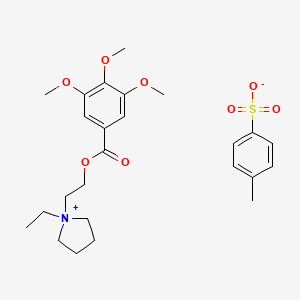
![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl],cyclic (3®5)-disulfide](/img/structure/B1220199.png)



